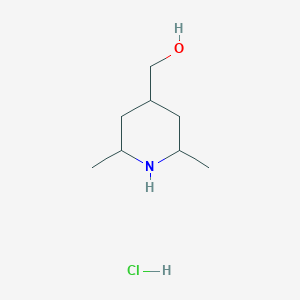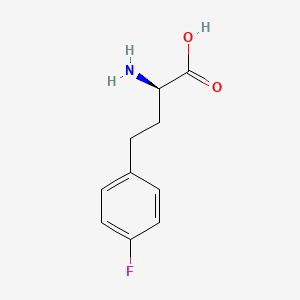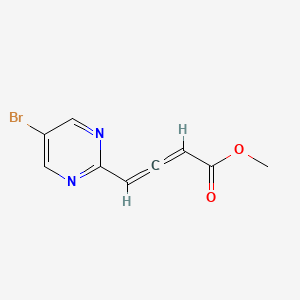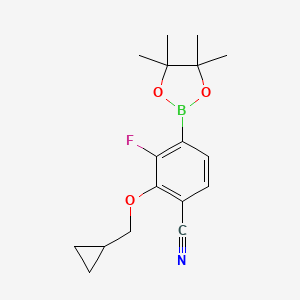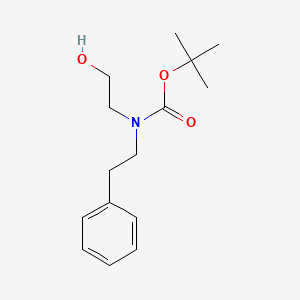
N-Boc-2-(phenethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-(phenethylamino)ethanol is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is a protected amine derivative, where the "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine functionality. This compound is commonly used in organic synthesis and various scientific research applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Ethanolamine: The synthesis of this compound typically begins with the protection of ethanolamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Phenethylamine Addition: The protected ethanolamine is then reacted with phenethylamine under similar conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Oxidation: The phenethylamine moiety can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA or HCl in DCM.
Oxidation: Oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Deprotection: Ethanolamine derivative without the Boc group.
Oxidation: Phenethylamine derivatives like phenethylamine aldehyde or ketone.
Substitution: Various substituted ethanolamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-(phenethylamino)ethanol is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of surfactants, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-Boc-2-(phenethylamino)ethanol exerts its effects depends on its specific application. In general, the compound acts as a nucleophile or electrophile in chemical reactions, interacting with various molecular targets and pathways. The Boc group provides stability to the amine, allowing for controlled reactivity.
Vergleich Mit ähnlichen Verbindungen
N-Boc-2-(phenethylamino)ethanol is similar to other protected amine derivatives, such as N-Boc-ethanolamine and N-Boc-phenethylamine. its unique combination of the phenethylamine and ethanolamine moieties makes it particularly useful in specific synthetic applications. Other similar compounds include:
N-Boc-ethanolamine: Used in the synthesis of phosphatidyl ethanolamines and ornithine.
N-Boc-phenethylamine: Employed in the synthesis of various pharmaceuticals and natural products.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQOEWURTASSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
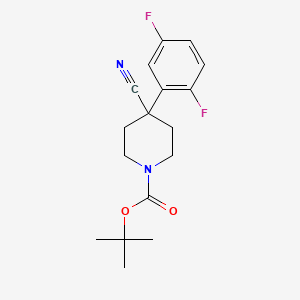
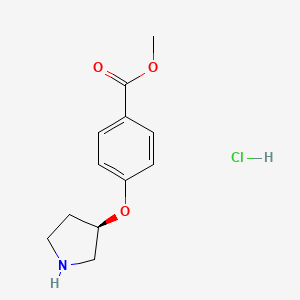
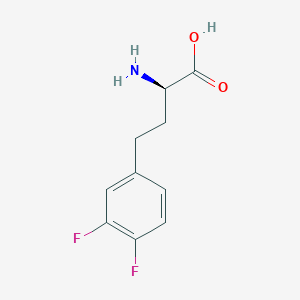
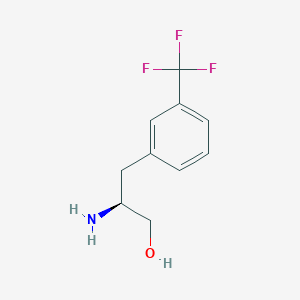
![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
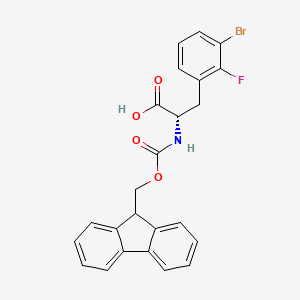
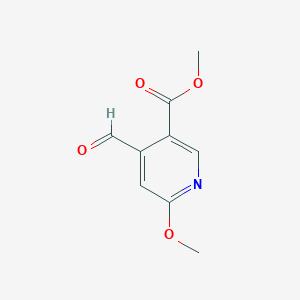
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B8096837.png)
